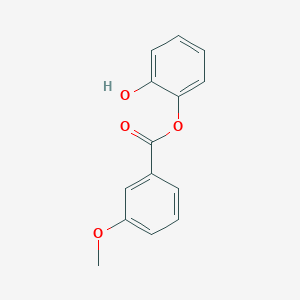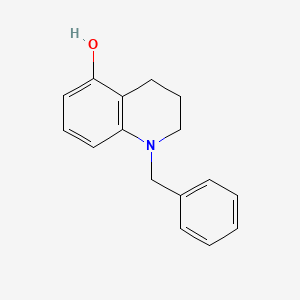
8-(4-Chlorophenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Chlorophenyl)quinoline is a heterocyclic aromatic organic compound that features a quinoline core substituted with a 4-chlorophenyl group at the 8-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Chlorophenyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an appropriate aldehyde under acidic or basic conditions. Another method is the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. These include the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Additionally, solvent-free conditions and the use of recyclable catalysts are explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 8-(4-Chlorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-8-carboxylic acid, while reduction can produce 8-(4-aminophenyl)quinoline .
科学的研究の応用
8-(4-Chlorophenyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties .
作用機序
The mechanism of action of 8-(4-Chlorophenyl)quinoline varies depending on its application. In antimicrobial activity, it often targets bacterial DNA gyrase or topoisomerase IV, leading to the inhibition of DNA replication and cell death. In anticancer research, it may induce apoptosis through the activation of specific cellular pathways .
類似化合物との比較
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used in antimalarial drugs like primaquine and tafenoquine.
Quinoline: The parent compound, widely used in the synthesis of various pharmaceuticals
Uniqueness: 8-(4-Chlorophenyl)quinoline is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and specificity compared to other quinoline derivatives. This substitution pattern can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development .
特性
分子式 |
C15H10ClN |
|---|---|
分子量 |
239.70 g/mol |
IUPAC名 |
8-(4-chlorophenyl)quinoline |
InChI |
InChI=1S/C15H10ClN/c16-13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H |
InChIキー |
OHMFCPSTKUYMGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)Cl)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


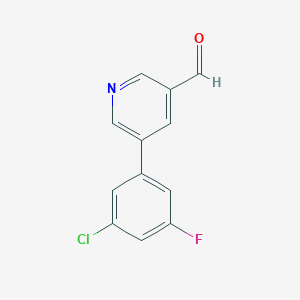

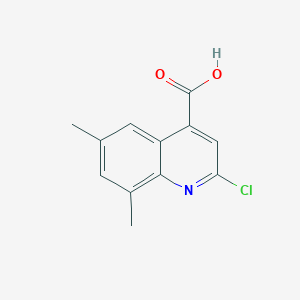
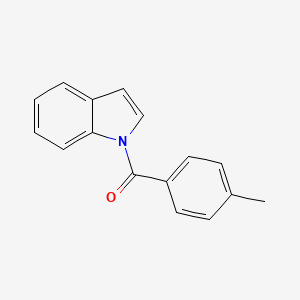
![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11871797.png)

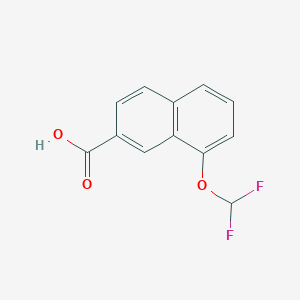
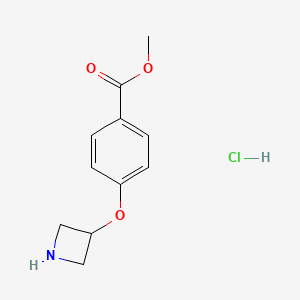
![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)

![(1R,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B11871851.png)
